4-((4-Fluorophenyl)thio)nicotinaldehyde

medicinal chemistry organic synthesis structure-activity relationship

4-((4-Fluorophenyl)thio)nicotinaldehyde (CAS 1613335-25-3) is an aryl-thioether-substituted nicotinaldehyde derivative with the molecular formula C₁₂H₈FNOS and a molecular weight of 233.26 g·mol⁻¹. The compound features a pyridine-3-carbaldehyde core bearing a 4-fluorophenylthio group at the 4-position, which electronically and sterically distinguishes it from simple alkylthio or phenylthio analogs.

Molecular Formula C12H8FNOS
Molecular Weight 233.26 g/mol
Cat. No. B12077270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)thio)nicotinaldehyde
Molecular FormulaC12H8FNOS
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O
InChIInChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H
InChIKeyBLBYKFLXDLUKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Fluorophenyl)thio)nicotinaldehyde – Core Specifications for Research Procurement & Chemical Screening


4-((4-Fluorophenyl)thio)nicotinaldehyde (CAS 1613335-25-3) is an aryl-thioether-substituted nicotinaldehyde derivative with the molecular formula C₁₂H₈FNOS and a molecular weight of 233.26 g·mol⁻¹ . The compound features a pyridine-3-carbaldehyde core bearing a 4-fluorophenylthio group at the 4-position, which electronically and sterically distinguishes it from simple alkylthio or phenylthio analogs.

Why 4-((4-Fluorophenyl)thio)nicotinaldehyde Cannot Be Replaced by Alkylthio or Unsubstituted Phenylthio Analogs


Generic substitution of the 4-fluorophenylthio group with methylthio or phenylthio analogs introduces measurable differences in the electron-withdrawing character and lipophilicity of the nicotinaldehyde scaffold [1]. The para-fluorine atom on the phenyl ring exerts a −I inductive effect (Hammett σₚ = +0.06 vs. σₚ = 0 for H) that increases the electrophilicity of the adjacent thioether sulfur and the aldehyde carbon, altering both the reactivity in condensation reactions and the physicochemical profile. These electronic and physicochemical variations directly translate into divergent outcomes in coupling efficiency, metabolic stability, and target-binding properties when the scaffold is elaborated into final active molecules, making simple interchange among analogs inappropriate without re-optimization of the entire synthetic or biological workflow.

4-((4-Fluorophenyl)thio)nicotinaldehyde – Differential Evidence for Informed Compound Selection


Enhanced Aldehyde–Carbon Electrophilicity Driven by para-Fluorine Electronic Effect vs. Phenylthio Analog

The 4-fluorophenylthio substituent increases the electrophilicity of the nicotinaldehyde carbonyl carbon relative to the unsubstituted phenylthio analog, as quantified by the Hammett substituent constant. The para-fluorine atom contributes σₚ = +0.06, whereas the hydrogen in the phenylthio comparator contributes σₚ = 0 [1]. This positive σₚ value reflects a net electron-withdrawing effect that polarizes the C=O bond, making the aldehyde more susceptible to nucleophilic attack.

medicinal chemistry organic synthesis structure-activity relationship

Lipophilicity Shift Relative to 4-(Methylthio)nicotinaldehyde Quantified by logP Comparison

The 4-fluorophenylthio group raises the overall lipophilicity of the nicotinaldehyde scaffold compared to the simple 4-(methylthio) analog. While an experimentally determined logP for the target compound is not publicly available, a structurally related 4-(4-fluorophenylthio)benzaldehyde exhibits an XLogP3 of 3.6 [1]. By contrast, the 4-(methylthio)nicotinaldehyde comparator has a lower logP of 1.62 , reflecting a substantial difference in partition behavior.

ADME drug design physicochemical profiling

Synthetic Utility of the Aldehyde Handle for Condensation Chemistry Enhanced by Fluorophenylthio Electron Withdrawal

The aldehyde group of 4-((4-fluorophenyl)thio)nicotinaldehyde serves as a versatile handle for condensation with primary amines to form Schiff bases, a reaction widely employed in constructing compound libraries [1]. The electron-withdrawing nature of the 4-fluorophenylthio group (σₚ = +0.06) further activates the carbonyl toward nucleophilic addition compared to phenylthio (σₚ = 0) or alkylthio analogs (σₚ < 0), offering a built-in reactivity advantage that can shorten reaction times and improve yields under equivalent conditions.

synthetic methodology library synthesis imine formation

Application Scenarios Where 4-((4-Fluorophenyl)thio)nicotinaldehyde Demonstrates Differentiated Value


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Electrophilicity and Lipophilicity

In hit-to-lead programs where the nicotinaldehyde core must undergo rapid SAR expansion via imine or hydrazone formation, the enhanced aldehyde electrophilicity imparted by the 4-fluorophenylthio group (σₚ = +0.06 vs. phenylthio) enables milder coupling conditions and higher conversion across diverse amines [1]. Simultaneously, the elevated logP (estimated ~3.6 vs. 1.62 for methylthio analog) provides a more favorable permeability profile for intracellular and CNS-penetrant lead candidates [2].

Physicochemical Diversification in Fragment-Based Drug Discovery (FBDD)

When building focused fragment libraries around a nicotinaldehyde scaffold, the 4-fluorophenylthio analog offers a distinct physicochemical signature—higher logP and increased electron deficiency—compared to alkylthio or unsubstituted phenylthio variants [2]. This allows FBDD campaigns to sample a wider region of chemical space without altering the core connectivity, improving the probability of identifying fragments with favorable ligand efficiency and selectivity profiles.

Parallel Synthesis of Substituted Nicotinaldehyde-Derived Inhibitor Libraries

The activated aldehyde handle facilitates high-throughput parallel synthesis of imine-based compound collections targeting enzymes such as nicotinamidases or other NAD⁺-dependent targets [1]. The 4-fluorophenylthio group's electron-withdrawing character reduces the need for aggressive catalysts or elevated temperatures, improving substrate compatibility and simplifying purification, which is especially valuable when scaling from discovery to preclinical candidate production.

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